molecular formula C31H33ClN2O4 B12563435 (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone CAS No. 203444-94-4

(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone

Cat. No.: B12563435
CAS No.: 203444-94-4
M. Wt: 533.1 g/mol
InChI Key: LEQHURQABPRGDF-UHFFFAOYSA-N
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Description

The compound (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a benzodioxole moiety, a bipiperidine structure, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole and bipiperidine intermediates. The reaction conditions often include:

    Step 1: Formation of the benzodioxole intermediate through a condensation reaction involving catechol and formaldehyde.

    Step 2: Synthesis of the bipiperidine intermediate via a cyclization reaction.

    Step 3: Coupling of the benzodioxole and bipiperidine intermediates using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Step 4: Introduction of the chlorophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: is unique due to its combination of a benzodioxole moiety, bipiperidine structure, and chlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

203444-94-4

Molecular Formula

C31H33ClN2O4

Molecular Weight

533.1 g/mol

IUPAC Name

[4-[4-[4-(1,3-benzodioxol-5-ylmethyl)phenoxy]piperidin-1-yl]piperidin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C31H33ClN2O4/c32-28-4-2-1-3-27(28)31(35)34-15-11-24(12-16-34)33-17-13-26(14-18-33)38-25-8-5-22(6-9-25)19-23-7-10-29-30(20-23)37-21-36-29/h1-10,20,24,26H,11-19,21H2

InChI Key

LEQHURQABPRGDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=C(C=C3)CC4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CC=C6Cl

Origin of Product

United States

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